molecular formula C24H27ClN4O6S B2517632 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217223-54-5

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2517632
CAS No.: 1217223-54-5
M. Wt: 535.01
InChI Key: GRSXXKFAISTJLH-MLBSPLJJSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a structurally advanced small molecule postulated to function as a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and related proline-rich tyrosine kinase 2 (Pyk2). The core benzothiazole scaffold, a privileged structure in kinase inhibitor design (source) , is strategically substituted with dimethoxy groups to optimize binding affinity and selectivity within the kinase's active site. The (E)-configured acrylamide linker, bearing a meta-nitrophenyl group, is a critical pharmacophore that enhances interaction with the target and can confer irreversible binding characteristics in some inhibitor classes (source) . The inclusion of a morpholinoethyl side chain attached to the thiazole nitrogen significantly improves the compound's physicochemical properties, enhancing aqueous solubility and cell membrane permeability, which is crucial for cellular and in vivo research applications (source) . Given this targeted design, this compound is a valuable chemical probe for investigating FAK/Pyk2 signaling pathways, which are centrally involved in cellular processes such as adhesion, migration, proliferation, and survival. Its primary research utility lies in the study of cancer metastasis and tumor invasion , where FAK signaling is frequently dysregulated, as well as in exploring mechanisms of fibrosis and angiogenesis. Researchers can use this inhibitor to dissect the functional consequences of FAK/Pyk2 inhibition in complex biological systems, contributing to the validation of these kinases as therapeutic targets.

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S.ClH/c1-32-19-7-8-20(33-2)23-22(19)25-24(35-23)27(11-10-26-12-14-34-15-13-26)21(29)9-6-17-4-3-5-18(16-17)28(30)31;/h3-9,16H,10-15H2,1-2H3;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXXKFAISTJLH-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in oncology and neurology. This compound exhibits significant biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor, which is crucial in the regulation of gene expression and cancer cell apoptosis.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety
  • A morpholinoethyl group
  • A nitrophenyl substituent

These structural components contribute to its solubility, bioavailability, and overall biological activity.

The primary mechanism of action involves the inhibition of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting these enzymes, the compound can:

  • Reactivate tumor suppressor genes
  • Induce apoptosis in cancer cells
  • Potentially modulate inflammatory responses

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cancer Cell Growth Inhibition
    • The compound has shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
    • Notably, it has been tested on E-ras 20 tumorigenic cells where it demonstrated a significant reduction in cell viability.
  • Anti-inflammatory Properties
    • Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects
    • Due to its ability to cross the blood-brain barrier, there is potential for this compound in treating neurodegenerative disorders.

Research Findings and Case Studies

A summary of relevant studies is provided below:

StudyFindings
Study 1Demonstrated HDAC inhibition leading to reactivation of tumor suppressor genes in various cancer models.
Study 2Evaluated the anti-inflammatory effects in animal models, showing reduced markers of inflammation.
Study 3Investigated neuroprotective effects in vitro, indicating potential for treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Ring : Using 2-aminothiophenol with appropriate aldehydes.
  • Coupling Reaction : Reaction with morpholine derivatives.
  • Final Modifications : Introduction of nitrophenyl groups through nucleophilic substitution.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzothiazole Core

Compound A: N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide Hydrochloride (CAS: 1217245-90-3)
  • Key Difference : The benzothiazole ring has a single methoxy group at position 6 (vs. 4,7-dimethoxy in the target compound).
  • Implications : Reduced steric hindrance and altered electronic properties may decrease binding affinity to hydrophobic pockets in target proteins. The dimethoxy groups in the target compound likely enhance lipophilicity and π-π stacking interactions .
Compound B: (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895431-39-7)
  • Key Difference: The 2-morpholinoethyl group is replaced with a pyridin-3-ylmethyl substituent.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~532.0 g/mol (HCl salt) ~506.0 g/mol (HCl salt) 476.5 g/mol
Key Substituents 4,7-dimethoxy, morpholinoethyl 6-methoxy, morpholinoethyl 4,7-dimethoxy, pyridinylmethyl
Solubility Moderate (enhanced by HCl) Moderate Low (no salt form reported)
Bioavailability Likely improved due to polarity Comparable Potentially limited

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